1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one
Overview
Description
Scientific Research Applications
Antimicrobial Activities
A study by Rajkumar, Kamaraj, and Krishnasamy (2014) demonstrated the synthesis of novel piperazine derivatives, showcasing significant antimicrobial activities against various bacterial and fungal strains. The research highlighted the potential of these compounds in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antitumor and Anticancer Properties
- Lv et al. (2019) synthesized a heterocyclic compound with notable anti-bone cancer activity. This compound was further evaluated for its in vitro anticancer activities against human bone cancer cell lines, showcasing the potential for developing new cancer treatments (Lv, Zhang, Wang, Pan, & Liu, 2019).
- Yurttaş, Demirayak, Ilgın, & Atlı (2014) investigated the antitumor activity of 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells, providing insights into the development of new anticancer drugs (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Synthesis Methodologies
- A research by Al-Masoudi et al. (2007) focused on the synthesis of new 5-substituted Piperazinyl-4-nitroimidazole derivatives with the aim of developing new non-nucleoside reverse transcriptase inhibitors, highlighting innovative synthesis strategies in medicinal chemistry (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Biological Evaluation of Novel Derivatives
- Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu (2017) synthesized a novel series of piperazine derivatives and investigated their antidepressant and antianxiety activities, providing valuable information for the development of new psychiatric medications (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Properties
IUPAC Name |
1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-9(15)13-4-6-14(7-5-13)11-3-2-10(12)8-11/h10-11H,2-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBDIOHJJKOYKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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